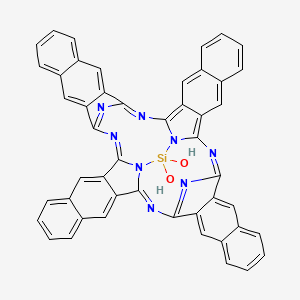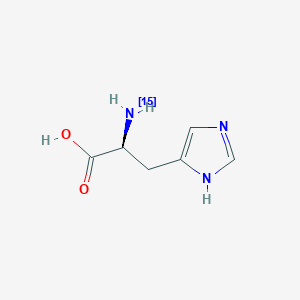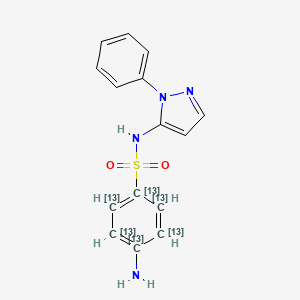
2-Hydroxybenzoic-carboxy-13C acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzoic-carboxy-13C acid typically involves the incorporation of the carbon-13 isotope into the salicylic acid molecule. The reaction conditions often involve high temperatures and pressures to facilitate the incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the high temperatures and pressures required for the reaction. The final product is purified through crystallization or other separation techniques to ensure high purity .
化学反应分析
Types of Reactions: 2-Hydroxybenzoic-carboxy-13C acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other hydroxybenzoic acid derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted hydroxybenzoic acids and their derivatives, which have applications in different chemical and pharmaceutical processes .
科学研究应用
2-Hydroxybenzoic-carboxy-13C acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Hydroxybenzoic-carboxy-13C acid is primarily related to its role as an isotopic label. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to track the compound’s behavior in different environments . This allows researchers to study molecular interactions, reaction mechanisms, and metabolic pathways with high precision .
相似化合物的比较
2-Hydroxybenzoic-carboxy-13C acid is unique due to its isotopic labeling, which distinguishes it from other hydroxybenzoic acids. Similar compounds include:
Salicylic Acid: The non-labeled version of this compound, widely used in pharmaceuticals and cosmetics.
p-Hydroxybenzoic Acid: Another hydroxybenzoic acid with applications in food preservatives and cosmetics.
Protocatechuic Acid: Known for its antioxidant properties and use in health supplements.
Gentisic Acid: Used in the synthesis of various pharmaceuticals.
Each of these compounds has unique properties and applications, but the isotopic labeling of this compound makes it particularly valuable for analytical and research purposes .
属性
分子式 |
C7H6O3 |
|---|---|
分子量 |
139.11 g/mol |
IUPAC 名称 |
2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i7+1 |
InChI 键 |
YGSDEFSMJLZEOE-CDYZYAPPSA-N |
手性 SMILES |
C1=CC=C(C(=C1)[13C](=O)O)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)




![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)


